molecular formula C15H13ClN4O4S B2981666 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide CAS No. 889600-37-7

2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide

Cat. No.: B2981666
CAS No.: 889600-37-7
M. Wt: 380.8
InChI Key: TUDZZHZQOYNLBM-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H13ClN4O4S and its molecular weight is 380.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The scientific research on 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide encompasses its synthesis, characterization, and exploration of its potential applications. One notable study involves the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, highlighting the compound's structural and spectroscopic analysis through methods such as NMR, mass spectrometry, and molecular modeling (Ramadan, 2019). Additionally, the synthesis and characterization of novel thiosemicarbazones, including their metal complexes, have been explored for their structural elucidation and potential bioactive properties, further contributing to the compound's relevance in scientific research (Hosseini-Yazdi et al., 2015).

Antimicrobial and Antioxidant Properties

The compound and its derivatives have been studied for their antimicrobial and antioxidant activities. Research has shown that certain derivatives exhibit significant antifungal and antioxidant properties, highlighting their potential therapeutic applications (Al-Amiery et al., 2012). Furthermore, the synthesis and biological evaluation of thiosemicarbazones as antibacterial and antioxidant agents demonstrate the compound's efficacy against various bacterial strains and its free-radical-scavenging ability, reinforcing its bioactivity potential (Karaküçük-Iyidoğan et al., 2014).

Spectral, Modeling, and Anticancer Activity Studies

The compound's derivatives have also been explored for their spectral properties, molecular modeling, and anticancer activities. Studies have revealed that these derivatives can exhibit strong anticancer activities, showcasing the compound's utility in medicinal chemistry and oncology research (Abou‐Melha, 2021).

Bioimaging and Detection Applications

Innovative applications of the compound's derivatives in bioimaging and detection of specific ions or molecules have been identified. For instance, a hydrazine-carbothioamide-based fluorescent probe has been developed for the detection of Zn2+, highlighting its utility in environmental monitoring and biological studies (Suh et al., 2022).

Properties

IUPAC Name

1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4S/c16-12-3-1-2-4-13(12)24-9-14(21)18-19-15(25)17-10-5-7-11(8-6-10)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDZZHZQOYNLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.